molecular formula C9H6F4O2 B12955865 6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid

6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B12955865
M. Wt: 222.14 g/mol
InChI Key: PRYADYXGTLBHSU-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups into a benzoic acid derivative. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)benzoic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-6-(trifluoromethyl)benzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

6-Fluoro-2-methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

6-fluoro-2-methyl-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O2/c1-4-5(9(11,12)13)2-3-6(10)7(4)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

PRYADYXGTLBHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)C(F)(F)F

Origin of Product

United States

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